Neolancerin
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Overview
Description
Neolancerin is a natural product isolated from the adventitious roots of St. John’s wort (Hypericum perforatum L.) . It is known for its cytotoxic activity, particularly against HL-60 human promyelocytic leukemia cells . The molecular formula of this compound is C19H18O10, and it has a molecular weight of 406.34 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Neolancerin is typically prepared through chemical synthesis. One common method involves the reaction of chloroethanol with benzoyl chloride to obtain chloroethylamine chloride, which is then treated with sodium bisulfite to generate this compound . The reaction conditions usually involve controlled temperatures and specific solvents to ensure the purity and yield of the compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for higher yields and cost-effectiveness. The process may include additional purification steps such as crystallization and chromatography to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Neolancerin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its chemical properties.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, potentially enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions to achieve specific substitutions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound.
Scientific Research Applications
Neolancerin has a wide range of scientific research applications:
Chemistry: this compound is used as a reference compound in the study of natural products and their synthetic analogs.
Industry: this compound is used in the development of pharmaceuticals and as a lead compound for the synthesis of new therapeutic agents.
Mechanism of Action
The mechanism of action of Neolancerin involves its interaction with cellular pathways that regulate cell viability. It has been shown to significantly reduce the viability of HL-60 human promyelocytic leukemia cells by inducing apoptosis . The molecular targets and pathways involved include the inhibition of key enzymes and signaling molecules that are essential for cell survival and proliferation.
Comparison with Similar Compounds
Hypericin: Another compound isolated from St. John’s wort, known for its antiviral and anticancer properties.
Quercetin: A flavonoid with antioxidant and anti-inflammatory activities.
Rutin: A glycoside of quercetin, also known for its antioxidant properties.
Comparison: Neolancerin is unique in its specific cytotoxic activity against HL-60 cells, which distinguishes it from other similar compounds like Hypericin, Quercetin, and Rutin. While these compounds share some biological activities, this compound’s distinct chemical structure and specific interactions with cellular pathways make it a valuable compound for targeted cancer research.
Properties
Molecular Formula |
C19H18O10 |
---|---|
Molecular Weight |
406.3 g/mol |
IUPAC Name |
1,3,7-trihydroxy-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]xanthen-9-one |
InChI |
InChI=1S/C19H18O10/c20-5-11-15(24)17(26)18(27)19(29-11)12-8(22)4-10-13(16(12)25)14(23)7-3-6(21)1-2-9(7)28-10/h1-4,11,15,17-22,24-27H,5H2/t11-,15-,17+,18-,19+/m1/s1 |
InChI Key |
KRCBALDMBZQTIQ-ZJKJAXBQSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1O)C(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O |
Origin of Product |
United States |
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